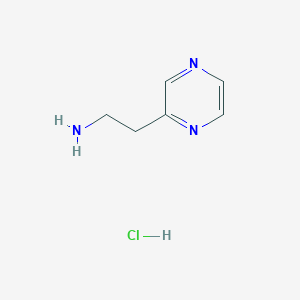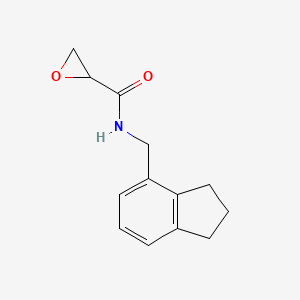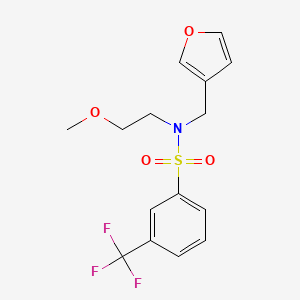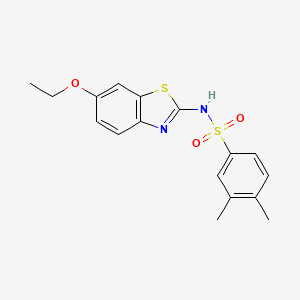![molecular formula C25H29N3O4 B2532961 N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1797560-60-1](/img/structure/B2532961.png)
N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocycles and the use of organotellurium intermediates. For example, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is achieved by reacting an in situ generated ArTe^- species with N-(2-bromoethyl)phthalimide . This method suggests that the synthesis of complex organic molecules like the one may involve multi-step reactions, including the formation of heterocycles and the use of organometallic intermediates.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, IR-NMR spectroscopy, and DFT studies . These techniques provide detailed information about bond lengths, molecular geometry, and electronic structure. For instance, the Te-C(alkyl) and Te-C(aryl) bond lengths in the compound L1 are reported, which could be analogous to the structural analysis required for the compound .
Chemical Reactions Analysis
The reactivity of related compounds includes oxidation and ligation reactions. L1 undergoes oxidation by ruthenium(III) chloride to form a novel tellura heterocycle . Additionally, it can ligate with ruthenium(II) to form a complex . These reactions indicate that the compound may also participate in oxidation and coordination chemistry, potentially leading to the formation of novel structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through experimental and computational methods. The crystal structure, vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and non-linear optical properties are all characterized for N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Related Compounds
Compounds with complex structures, including azatricyclo structures and ethanediamide functionalities, are often subjects of synthesis and property investigation in chemical research. For example, the synthesis and properties of N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) derivatives have been studied for their applications as pigments and for their thermal stability (Nagao & Misono, 1984)[https://consensus.app/papers/synthesis-properties-nagao/f4164ce3531c50229b0fb66688e9b81c/?utm_source=chatgpt]. These investigations contribute to the development of new materials with specific optical and thermal properties.
Anticancer Drug Design
The design and synthesis of novel compounds for anticancer applications are crucial research areas. Compounds similar to the one mentioned, with complex cyclic structures and specific functionalities, are explored for their therapeutic potential. For instance, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have been designed with therapeutic indexes significantly higher than their predecessors, highlighting the importance of structural modifications in enhancing drug efficacy (Sosnovsky, Rao, & Li, 1986)[https://consensus.app/papers/search-anticancer-drugs-design-sosnovsky/c16c9e311c07588eb85805d2cf1490af/?utm_source=chatgpt].
Antifungal Activities
The synthesis of compounds with specific structural features, such as imidazole and triazole derivatives, has been reported for their antifungal activities against Candida species. This research area emphasizes the role of chemical synthesis in addressing healthcare challenges by developing new antifungal agents (Massa et al., 1992)[https://consensus.app/papers/agents-synthesis-activities-estrogenlike-triazole-massa/f8d6b47e9e2759bba21e227cfbd6cca7/?utm_source=chatgpt].
Synthesis of Bioisosteric Analogues
Research into the synthesis of bioisosteric analogues, aiming to mimic the biological effects of known compounds with modifications to improve properties such as safety and efficacy, is another application area. The synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one as a precursor for colchicine analogues is an example of efforts to create more effective therapeutic agents (Shishov et al., 2014)[https://consensus.app/papers/synthesis-shishov/eeb4a444301d5653ba418b456e588d42/?utm_source=chatgpt].
Convergent Synthesis Approaches
Convergent synthesis approaches, where complex molecules are constructed from simpler precursors, demonstrate the chemical versatility and creativity in accessing compounds with potential biological activities. The synthesis of huperzine A analogues showcases how targeted chemical synthesis can lead to the discovery of new inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease (Kelly et al., 2000)[https://consensus.app/papers/convergent-approach-huperzine-analogues-kelly/86030c4018a651c691c91a5df90e672f/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-25(32-2,19-9-5-4-6-10-19)16-26-23(30)24(31)27-20-14-17-8-7-13-28-21(29)12-11-18(15-20)22(17)28/h4-6,9-10,14-15H,3,7-8,11-13,16H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUBIXGRQFTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)(C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)
![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)

